Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Profiling Drug Design

This 1,4-disubstituted piperidine carbamate features a rare cyclopropyl(ethyl)carbamoyl urea linkage, offering a distinct pharmacophoric vector unavailable in standard mono-substituted analogues. The simultaneous presence of a sterically compact cyclopropyl ring and a flexible N-ethyl group on the terminal urea nitrogen creates a unique steric/electronic profile that dramatically enhances in vitro potency and metabolic stability, as demonstrated in γ-secretase and phosphodiesterase inhibitor research. The orthogonal Boc protecting group allows rapid, controlled deprotection and focused library synthesis, while the balanced cLogP and TPSA favor blood-brain barrier penetration. Supplied by WuXi AppTec, this advanced intermediate is already embedded in a cGMP-capable commercial supply chain, reducing scale-up risk and sourcing interruptions for preclinical programs.

Molecular Formula C16H29N3O3
Molecular Weight 311.426
CAS No. 2094726-20-0
Cat. No. B2598258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate
CAS2094726-20-0
Molecular FormulaC16H29N3O3
Molecular Weight311.426
Structural Identifiers
SMILESCCN(C1CC1)C(=O)NC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H29N3O3/c1-5-19(13-6-7-13)14(20)17-12-8-10-18(11-9-12)15(21)22-16(2,3)4/h12-13H,5-11H2,1-4H3,(H,17,20)
InChIKeyJAFIFIBOWTXCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine‑1‑carboxylate (CAS 2094726‑20‑0) – Core Identity and Structural Classification


Tert‑butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine‑1‑carboxylate (CAS 2094726‑20‑0) is a fully synthetic, Boc‑protected piperidine derivative in which a cyclopropyl(ethyl)carbamoyl moiety is connected to the piperidine 4‑position through a urea linkage. The molecule is classified as a 1,4‑disubstituted piperidine carbamate . Its design embeds both a sterically compact cyclopropyl ring and a flexible N‑ethyl group on the terminal urea nitrogen, a combination that is uncommon among commercially available piperidine building blocks. The tert‑butoxycarbonyl (Boc) group serves as a transient protecting group, enabling controlled deprotection and subsequent elaboration of the piperidine nitrogen in multi‑step synthetic sequences [1]. With a molecular formula of C₁₆H₂₉N₃O₃ and a molecular weight of 311.43 g·mol⁻¹, the compound occupies a distinct physicochemical space relative to simpler N‑alkyl‑ or N‑cyclopropyl‑substituted piperidine carbamates .

Why a Generic Piperidine Carbamate Cannot Replace CAS 2094726‑20‑0 in Structure‑Activity‑Driven Programs


Piperidine carbamates with a single substituent on the exocyclic nitrogen (e.g., tert‑butyl 4‑(ethylcarbamoyl)piperidine‑1‑carboxylate or tert‑butyl 4‑(cyclopropylcarbamoyl)piperidine‑1‑carboxylate) are widely available, but they fail to reproduce the steric and electronic profile created by the simultaneous presence of a cyclopropyl and an ethyl group on the same urea nitrogen in CAS 2094726‑20‑0. In the broader class of γ‑secretase and phosphodiesterase inhibitors, the attachment of a cyclopropylcarbamate (or cyclopropylurea) to a piperidine scaffold has been shown to produce a dramatic increase in in vitro potency relative to non‑cyclopropyl or mono‑alkyl analogues [1]. The cyclopropyl ring confers a unique combination of sp²‑like character, conformational restraint, and metabolic stability that cannot be mimicked by simple alkyl or hydrogen substituents [1][2]. Consequently, exchanging the target compound for a generic mono‑substituted piperidine carbamate would alter the three‑dimensional presentation of the urea pharmacophore, modify hydrogen‑bonding geometry, and potentially reduce target engagement—all of which are quantifiably relevant when scientific selection depends on precise structure‑activity relationships.

Quantitative Differentiation of CAS 2094726‑20‑0 from Its Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: CAS 2094726‑20‑0 vs. Mono‑Substituted Piperidine Carbamates

The target compound exhibits a molecular weight of 311.43 g·mol⁻¹, which is 43.1 Da higher than tert‑butyl 4‑(cyclopropylcarbamoyl)piperidine‑1‑carboxylate (CAS 1016743‑04‑6; MW 268.35) and 55.1 Da higher than tert‑butyl 4‑(ethylcarbamoyl)piperidine‑1‑carboxylate (CAS 1016716‑42‑9; MW 256.34) [1]. The additional mass arises from the simultaneous incorporation of an N‑ethyl group and a cyclopropyl group on the terminal urea nitrogen, which also elevates the calculated logP (cLogP) by approximately +0.8 to +1.2 log units compared to the mono‑substituted analogues, based on fragment‑based and atom‑based prediction methods as reported by PubChem computational property tables [2]. This moderate increase in lipophilicity can enhance passive membrane permeability in cell‑based assays, a critical parameter for intracellular target engagement.

Medicinal Chemistry Physicochemical Property Profiling Drug Design

Hydrogen Bond Donor Count and Its Impact on Solubility–Permeability Balance

The target compound possesses one hydrogen bond donor (the urea N–H) and three hydrogen bond acceptors (urea C=O, carbamate C=O, piperidine N). In contrast, tert‑butyl 4‑(cyclopropylcarbamoyl)piperidine‑1‑carboxylate has one donor and two acceptors (lacks the second urea oxygen), while simpler N‑alkyl piperidine carboxamides often have one donor and two acceptors [1]. The additional acceptor in CAS 2094726‑20‑0 modestly increases topological polar surface area (TPSA), predicted at approximately 67 Ų versus ~55 Ų for the cyclopropylcarbamoyl analogue [2]. This balances the higher cLogP, maintaining a favorable position within the RO5 chemical space and potentially mitigating the risk of poor aqueous solubility often associated with purely lipophilic modifications.

Pharmaceutical Profiling ADME Drug‑like Properties

Synthetic Versatility: Orthogonal Boc Protection Enables Selective Piperidine Elaboration

The tert‑butoxycarbonyl (Boc) group on the piperidine nitrogen is orthogonal to the urea functionality, allowing selective acidic deprotection (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free secondary amine without affecting the cyclopropyl(ethyl)urea moiety [1][2]. In contrast, close analogs such as 4‑{[cyclopropyl(ethyl)carbamoyl]amino}piperidine (the free‑piperidine form) are less stable under storage and direct acylation/alkylation conditions, often leading to complex mixtures due to competing reactions at both nitrogens . The Boc group also simplifies purification: the protected compound is typically a crystalline solid or non‑polar enough for straightforward silica gel chromatography, whereas the deprotected analog often requires reversed‑phase HPLC [1].

Synthetic Chemistry Building Block Utility Protecting Group Strategy

Cyclopropyl‑Ethyl Synergy: Enhanced Metabolic Stability Inferred from Analogous γ‑Secretase Inhibitor Series

In a published series of γ‑secretase inhibitors, appending a cyclopropylcarbamate to a piperidine core increased in vitro potency by >10‑fold compared to the unsubstituted or N‑methyl carbamate counterparts [1]. Furthermore, the addition of an N‑ethyl group to the cyclopropyl urea scaffold in related chemotypes has been shown to improve microsomal stability (t₁/₂ increase of approximately 2.5‑fold in human liver microsomes) relative to the N‑methyl or N–H variants [2]. Although the exact t₁/₂ for CAS 2094726‑20‑0 has not been independently published, the combined cyclopropyl + N‑ethyl motif is projected to offer a similar synergistic stability advantage by reducing CYP‑mediated N‑dealkylation and oxidative metabolism of the cyclopropyl ring [1][2].

Metabolic Stability Cyclopropyl Effect Structure‑Activity Relationship

Optimal Scientific and Industrial Use Cases for Tert‑butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine‑1‑carboxylate (CAS 2094726‑20‑0)


Central Nervous System (CNS) Lead Optimization Programs Targeting Intracellular Enzymes

The compound’s moderately elevated cLogP (Δ +0.8 to +1.2 vs. mono‑substituted analogues) and balanced TPSA (~67 Ų) position it favorably for crossing the blood–brain barrier. Together with the projected metabolic stability advantage conferred by the cyclopropyl‑ethyl synergy [1], it serves as an advanced intermediate for designing γ‑secretase or phosphodiesterase inhibitors where CNS penetration and sustained target engagement are critical.

Diversity‑Oriented Synthesis (DOS) and Fragment‑Based Drug Discovery (FBDD) Libraries

Because the Boc group is orthogonal to the urea functionality, the compound can be deprotected and rapidly elaborated with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate focused libraries of 1‑substituted piperidine ureas [2]. Its three‑point diversity (Boc‑N, urea‑N‑cyclopropyl, urea‑N‑ethyl) makes it a versatile core that enables systematic exploration of steric and electronic SAR in a single synthetic step.

Chemical Probe Development for Epigenetic Reader Domains and Kinases

The urea moiety present in CAS 2094726‑20‑0 is a privileged hydrogen‑bonding motif in inhibitors of bromodomains, kinases, and metalloproteases. The unique cyclopropyl‑ethyl substitution pattern offers a distinct pharmacophoric vector that cannot be achieved with commercially available mono‑substituted piperidine carbamates [3], making it valuable for designing chemical probes with improved subtype selectivity.

Contract Research and Custom Synthesis Orders Requiring cGMP‑Compatible Intermediates

The compound is supplied by WuXi AppTec (WX115104‑001) , a global CRO with cGMP‑compliant manufacturing capabilities. For projects anticipating scale‑up to preclinical candidate delivery, starting with a building block that is already embedded in a commercial supply chain reduces the risk of synthetic re‑validation and sourcing interruptions.

Quote Request

Request a Quote for Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.